Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate consists of a benzene ring with an ethyl ester group and an amino group attached. The 3D structure can be visualized using computational tools .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including amidation, esterification, and nucleophilic substitution. Investigating its reactivity with different reagents and conditions is crucial for understanding its versatility .
Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding
Research by Portilla et al. (2007) examined the hydrogen-bonded supramolecular structures of related compounds, demonstrating the potential of these molecules to form complex structures through N-H...O and N-H...N hydrogen bonds. This study underscores the relevance of such compounds in understanding molecular interactions and designing materials with specific properties (Portilla et al., 2007).
Heterocyclic System Synthesis
Selič et al. (1997) showcased the utilization of methyl and phenylmethyl derivatives for the synthesis of heterocyclic systems, providing a foundation for developing compounds with potential therapeutic applications. This illustrates the compound's role in creating pharmacologically relevant structures (Selič et al., 1997).
Spectroscopic and Theoretical Studies
A study by Koca et al. (2014) on the synthesis and characterization of a similar ethyl derivative highlighted its spectroscopic properties and theoretical analysis, contributing to a deeper understanding of its chemical behavior and potential applications in material science (Koca et al., 2014).
Synthesis of Orthogonally Protected Amino Acids
Research by Czajgucki et al. (2003) explored the synthesis of orthogonally protected amino acids from related compounds, indicating their importance in peptide synthesis and the broader implications for bioorganic chemistry (Czajgucki et al., 2003).
Nonlinear Optical Properties
Abdullmajed et al. (2021) investigated Schiff base compounds derived from ethyl-4-amino benzoate, focusing on their nonlinear optical properties. This research highlights the potential of similar compounds in the development of new materials for optical applications (Abdullmajed et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-amino-4-[2-(3,4-dimethoxyphenyl)ethylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-25-19(22)14-6-7-16(15(20)12-14)21-10-9-13-5-8-17(23-2)18(11-13)24-3/h5-8,11-12,21H,4,9-10,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQNCEBHTAYDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCC2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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